(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone
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Description
(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methanone is a useful research compound. Its molecular formula is C19H17N3O3 and its molecular weight is 335.363. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the tubulin protein . Tubulin is a globular protein that polymerizes into microtubules, which are a key component of the cell’s cytoskeleton and play crucial roles in cell division, intracellular transport, and maintaining cell shape .
Mode of Action
The compound interacts with its target by inhibiting tubulin polymerization . This interaction disrupts the formation of microtubules, which are essential for cell division and other cellular functions .
Biochemical Pathways
The inhibition of tubulin polymerization affects the cell division pathway . Microtubules are integral to the formation of the mitotic spindle, which is necessary for cell division. By inhibiting tubulin polymerization, the compound disrupts this process, leading to cell cycle arrest .
Pharmacokinetics
It’s worth noting that the compound’ssolubility , metabolism , and distribution within the body would significantly impact its bioavailability and efficacy .
Result of Action
The compound’s action results in significant cytotoxicity . By inhibiting tubulin polymerization and disrupting cell division, the compound induces cell death, particularly in rapidly dividing cells such as cancer cells .
Action Environment
Environmental factors such as pH , temperature , and the presence of other molecules can influence the compound’s action, efficacy, and stability . For instance, the compound’s interaction with its target could be affected by the pH of the cellular environment, while temperature could impact the compound’s stability .
Properties
IUPAC Name |
[3-(1H-benzimidazol-2-yl)azetidin-1-yl]-(2,3-dihydro-1,4-benzodioxin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N3O3/c23-19(17-11-24-15-7-3-4-8-16(15)25-17)22-9-12(10-22)18-20-13-5-1-2-6-14(13)21-18/h1-8,12,17H,9-11H2,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFRYMXMYQDKAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2COC3=CC=CC=C3O2)C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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